(S,S)-3,4,5-Trifluorophenyl-NAS bromide CAS 287384-12-7 properties
(S,S)-3,4,5-Trifluorophenyl-NAS bromide CAS 287384-12-7 properties
This guide provides an in-depth technical analysis of (S,S)-3,4,5-Trifluorophenyl-NAS bromide (CAS 287384-12-7), a high-performance chiral phase-transfer catalyst (PTC) belonging to the Maruoka catalyst family.
Next-Generation Chiral Phase-Transfer Catalysis for Asymmetric Synthesis
Executive Summary
(S,S)-3,4,5-Trifluorophenyl-NAS bromide (CAS 287384-12-7) is a specialized
It is primarily utilized in the asymmetric alkylation of glycine Schiff bases to synthesize non-natural
Molecular Architecture & Physiochemical Profile[2]
Structural Composition
The catalyst features a spiro-cyclic nitrogen center connecting two binaphthyl units.[1][2] This
| Feature | Description | Function |
| Core Scaffold | Spiro-binaphthyl ammonium (NAS) | Provides a rigid, chiral "chaperone" environment. |
| Substituents | 3,4,5-Trifluorophenyl groups | Electronic Tuning: The electron-withdrawing fluorine atoms increase the acidity of the |
| Counterion | Bromide ( | Exchangeable anion; displaced by the substrate enolate at the interface. |
| Chirality | Directs the formation of specific enantiomers (typically S-amino acids from glycine imines, though substrate dependent). |
Physicochemical Properties
| Property | Data |
| CAS Number | 287384-12-7 |
| Molecular Formula | |
| Molecular Weight | ~914.8 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DCM, Toluene, Chloroform; Insoluble in Water |
| Melting Point | > 200°C (Decomposes) |
| Stability | Stable under air; Hygroscopic (store in desiccator) |
Mechanism of Action: Interfacial Ion-Pairing
The catalytic efficiency relies on Interfacial Mechanism (Phase Transfer Catalysis). The reaction occurs not in the bulk aqueous phase, but at the interface or within the organic boundary layer.
The Catalytic Cycle
-
Deprotonation: Solid or aqueous base (e.g.,
, ) deprotonates the acidic substrate (e.g., glycine Schiff base) at the interface. -
Ion Exchange: The chiral ammonium cation (
) exchanges its bromide ion for the reactive enolate anion. -
Chiral Shielding: The lipophilic
-Enolate pair migrates into the organic phase. The 3,4,5-trifluorophenyl groups shield one face of the planar enolate. -
Alkylation: The electrophile (
) attacks the unshielded face of the enolate. -
Regeneration: The product is released, and the catalyst returns to the interface to pick up another enolate.
Visualization of the Catalytic Cycle
Caption: The Phase Transfer Catalysis (PTC) cycle showing the extraction of the enolate by the chiral ammonium salt (Q+) and subsequent asymmetric alkylation in the organic phase.
Experimental Protocol: Asymmetric Alkylation of Glycine Schiff Base
This is the benchmark reaction for validating the activity of CAS 287384-12-7.
Reagents & Setup
-
Substrate:
-(Diphenylmethylene)glycine tert-butyl ester. -
Electrophile: Benzyl bromide (or alkyl halide of choice).
-
Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS bromide (1 mol%).[3]
-
Base: 50% Aqueous
or solid . -
Solvent: Toluene (preferred for
-stacking interactions) or DCM.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve the Glycine Schiff base (1.0 equiv) and the Maruoka catalyst (0.01 equiv, 1 mol%) in Toluene (
concentration). -
Activation: Cool the mixture to
(or for higher selectivity). -
Initiation: Add the alkyl halide (1.2 equiv).
-
Base Addition: Add 50% aqueous
(3.0 equiv) dropwise with vigorous stirring.-
Critical: High stirring rate (>1000 rpm) is essential to maximize the interfacial area.
-
-
Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 1–24 hours depending on the electrophile.
-
Workup: Quench with water. Extract with Ethyl Acetate.[4][5] Wash organic layer with brine, dry over
.[5] -
Hydrolysis (Optional): To obtain the free amino acid, treat the product with
citric acid or dilute in THF/Water to cleave the imine and ester groups.
Expected Results
-
Yield: > 90%
-
Enantiomeric Excess (ee): > 95% (typically 98-99% for optimized substrates).
-
Selectivity: The (S,S)-catalyst typically yields the (S)-amino acid (assuming standard priority rules apply to the alkyl group).
Comparison with Other Catalysts
| Catalyst Type | Selectivity Mechanism | Pros | Cons |
| (S,S)-3,4,5-Trifluorophenyl-NAS | Rigid Spiro-N + Electronic F-tuning | Extremely high ee%; Low loading (1 mol%); Stable. | Higher cost; Synthetic complexity. |
| Cinchona Alkaloids (e.g., CD-Br) | H-Bonding + Steric | Cheap; Available from natural sources. | Lower ee% for simple alkylations; Less rigid. |
| Crown Ethers | Cation Binding | Good for solid bases. | Often requires higher loading; Lower chiral induction. |
Troubleshooting & Optimization
-
Low Enantioselectivity:
-
Temperature: Lower the temperature to
or . The rigid NAS structure maintains activity even at low temps. -
Solvent: Switch from DCM to Toluene. Toluene often enhances
interactions between the catalyst's aryl groups and the substrate.
-
-
Slow Reaction Rate:
-
Stirring: PTC is diffusion-limited. Ensure vigorous stirring.
-
Concentration: Increase concentration of the organic phase to facilitate ion pairing.
-
-
Catalyst Recovery:
-
The catalyst can often be recovered by column chromatography (elutes later than the non-polar product) and reused without significant loss of activity.
-
References
-
Maruoka, K., & Ooi, T. (2003).[3] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link
-
Ooi, T., Kameda, M., & Maruoka, K. (1999). "Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of alpha-Amino Acids." Journal of the American Chemical Society, 121(27), 6519–6520. Link
-
Kitamura, M., Shirakawa, S., & Maruoka, K. (2005).[3] "Powerful Chiral Phase-Transfer Catalysts for the Asymmetric Synthesis of alpha-Amino Acids." Angewandte Chemie International Edition, 44(10), 1549–1551. Link
-
Benchchem. (n.d.). "(S,S)-3,4,5-Trifluorophenyl-NAS bromide Product Page." Retrieved from Benchchem Database. Link
-
Fujifilm Wako Chemicals. (n.d.). "Chiral Phase-Transfer Catalysts (Maruoka Catalysts)." Technical Brochure. Link
Sources
- 1. (s,s)-3,4,5-Trifluorophenyl-nas bromide | 287384-12-7 | Benchchem [benchchem.com]
- 2. (R,R)-3,5-Bistrifluoromethylphenyl-NAS Bromide・029-14921・025-14923[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scent.vn [scent.vn]
- 5. Organic Syntheses Procedure [orgsyn.org]
